molecular formula C10H14O3 B053474 3,4,5-Trimethoxytoluene CAS No. 6443-69-2

3,4,5-Trimethoxytoluene

Cat. No. B053474
Key on ui cas rn: 6443-69-2
M. Wt: 182.22 g/mol
InChI Key: KCIZTNZGSBSSRM-UHFFFAOYSA-N
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Patent
US07230141B2

Procedure details

Synthesis, Volume 8 (1993), page 799 discloses hydrogenating 3,4,5-trimethoxybenzaldehyde, dissolved in acetic acid, in the presence of 10% palladium on activated carbon to give 3,4,5-trimethoxytoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O>C(O)(=O)C.[Pd]>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([CH3:6])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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